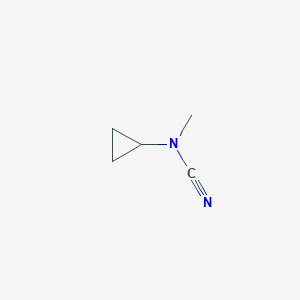
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of sulfonamide derivatives often involves nucleophilic substitution reactions where sulfonamide groups are introduced into molecules possessing active halogens or similar electrophilic centers. A study by Sakamoto et al. (1988) on the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using terminal acetylenes suggests a pathway that could potentially be adapted for synthesizing the compound , considering the structural similarities and reactivity patterns of sulfonamide compounds (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide compounds have been detailed, providing insights into potential structural characteristics of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide. For instance, Jacobs et al. (2013) described the structural nuances of various N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides, highlighting hydrogen bonding patterns and torsion angles that could be relevant to understanding the molecular conformation of the compound of interest (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can vary widely depending on the substituents present. Králová et al. (2019) discussed the rearrangement of serine and threonine-based N-sulfonamides into pyrrolidin-3-ones, a reaction that highlights the potential for chemical transformation involving the pyrrolidinone core of the compound (Králová et al., 2019).
Physical Properties Analysis
While specific studies on the physical properties of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide were not identified, general characteristics of sulfonamide compounds suggest that factors such as solubility, melting points, and crystal structure could be influenced by the nature of the substituents and the overall molecular geometry. Studies like that by Gowda et al. (2007) on the structure of N-(3,4-dimethylphenyl)methanesulfonamide provide a foundation for understanding how structural variations affect physical properties (Gowda et al., 2007).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including reactivity, stability, and interaction with biological molecules, can be complex. The study by Connors et al. (1991) on the synthesis and potassium channel blocking activity of sulfonamidophenoxypropanolamines underscores the potential pharmacological relevance of sulfonamide derivatives and suggests avenues for exploring the chemical properties of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide (Connors et al., 1991).
Safety And Hazards
The safety and hazards associated with N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide are not explicitly mentioned in the literature. However, similar compounds have safety data sheets available that provide information on hazards, safe handling, and emergency procedures5.
Zukünftige Richtungen
The future directions for research on N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide are not explicitly mentioned in the literature. However, the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones and their oxidative N-Deprotection by Ceric Ammonium Nitrate has been reported6, indicating potential future directions in the synthesis and application of similar compounds.
Eigenschaften
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-13-6-4-12(5-7-13)16-10-11(8-14(16)17)9-15-21(2,18)19/h4-7,11,15H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJNJJQRZCTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)
![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)


![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)



![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)
![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)